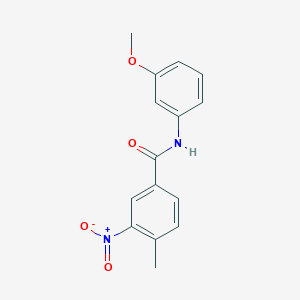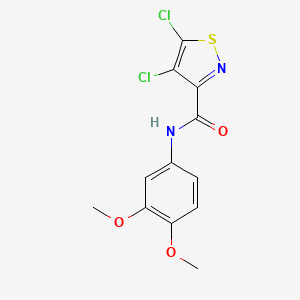
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the amino acid phenylalanine and has been shown to have a range of biological effects, including analgesic and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide is not fully understood, but it is thought to act on the opioid receptors in the brain and spinal cord. 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and may have applications in the treatment of chronic pain conditions. 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has also been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases. Additionally, 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has been shown to have anti-cancer properties and may have applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide is that it has been extensively studied and its effects are well-documented. However, one limitation is that it can be difficult to work with in lab experiments due to its low solubility in water. Additionally, the mechanism of action of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide is not fully understood, which may limit its potential applications.
Orientations Futures
There are many potential future directions for research on 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide. One area of interest is the development of new analogs of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide that may have improved solubility or potency. Additionally, there is interest in exploring the potential applications of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide in the treatment of neurodegenerative diseases and cancer. Finally, there is interest in further understanding the mechanism of action of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide and its potential interactions with other drugs.
Méthodes De Synthèse
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of phenylalanine with cyclohexylamine and subsequent chemical modifications. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has also been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h7-10,12,17H,1-6,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMPXAKFKPMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(4-hydroxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)